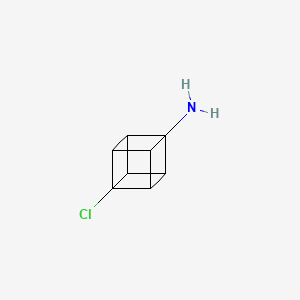![molecular formula C18H14Cl2F6N2O B3040575 N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide CAS No. 218144-61-7](/img/structure/B3040575.png)
N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide
説明
This compound is an acetamide derivative, which means it contains a functional group consisting of an acetyl group (derived from acetic acid) single-bonded to a nitrogen atom . Acetamides are a class of organic compounds that have a wide range of applications in the chemical industry, including use as solvents, plasticizers, and in the synthesis of various other compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a 2,6-dimethylphenyl group, a 3,5-di(trifluoromethyl)anilino group, and two chlorine atoms attached to the same carbon atom . The exact 3D structure would depend on the specific spatial arrangement of these groups .作用機序
N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide works by binding to GITR on the surface of T-cells. This binding leads to the activation of T-cells, which can then attack cancer cells and other harmful pathogens. This compound has also been shown to have a synergistic effect when combined with other immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can activate T-cells and enhance their ability to attack cancer cells. This compound has also been shown to increase the production of proinflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha. In addition, this compound has been shown to reduce the number of regulatory T-cells, which can suppress the immune system.
実験室実験の利点と制限
N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. This compound has also been shown to be effective in animal models, which makes it a promising candidate for further study. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects that could interfere with the interpretation of experimental results. In addition, this compound may not be effective in all types of cancer, which could limit its potential clinical applications.
将来の方向性
There are several future directions for research on N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide. One area of interest is the development of combination therapies that include this compound and other immune checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict which patients will respond to this compound treatment. In addition, future research could focus on optimizing the dosing and administration of this compound to maximize its therapeutic potential.
In conclusion, this compound is a promising immune checkpoint inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. The synthesis method of this compound involves the reaction of various chemical compounds. This compound works by binding to GITR on the surface of T-cells, which leads to the activation of T-cells and enhances their ability to attack cancer cells. This compound has several advantages for lab experiments, but there are also some limitations to using this compound in research. Future research could focus on developing combination therapies, identifying biomarkers, and optimizing dosing and administration to maximize the therapeutic potential of this compound.
科学的研究の応用
N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide has been studied extensively for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound can activate T-cells and enhance their ability to attack cancer cells. In animal models, this compound has been shown to be effective against a variety of cancers, including melanoma, colon cancer, and breast cancer.
特性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]-2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F6N2O/c1-9-4-3-5-10(2)14(9)27-15(29)16(19,20)28-13-7-11(17(21,22)23)6-12(8-13)18(24,25)26/h3-8,28H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDQEQXVOWQVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



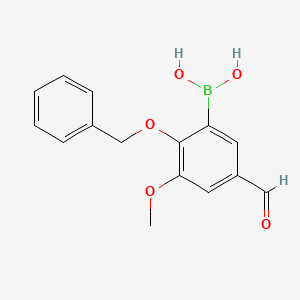
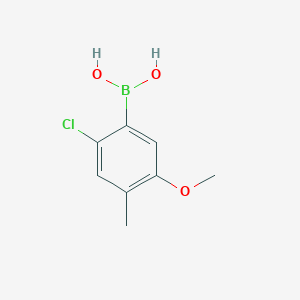


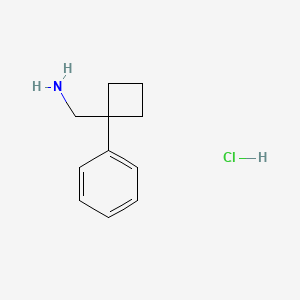

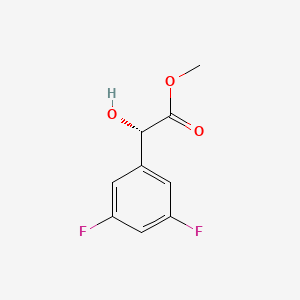
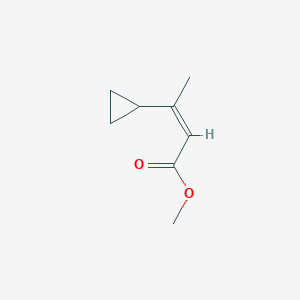

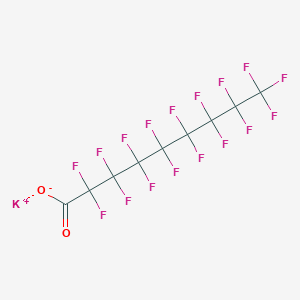
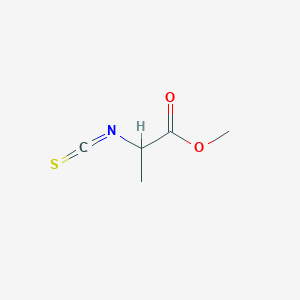
![8-methyl-11H-benzo[a]carbazole](/img/structure/B3040507.png)

